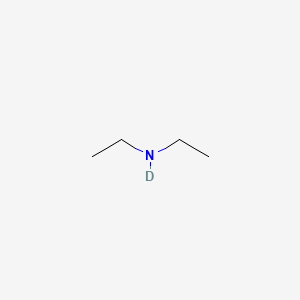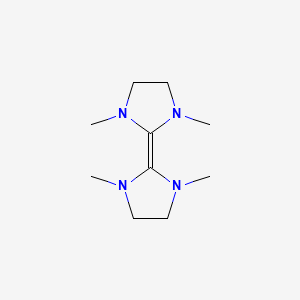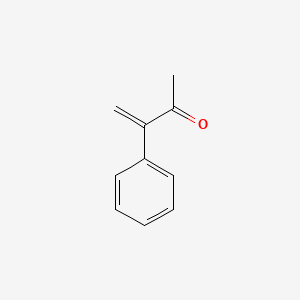
3-Phenyl-3-buten-2-one
Overview
Description
“3-Phenyl-3-buten-2-one”, also known as Benzalacetone or Benzylideneacetone, is a chemical compound with the molecular formula C6H5CH=CHCOCH3 . It has a molecular weight of 146.19 .
Synthesis Analysis
The synthesis of “this compound” has been studied in various contexts. For instance, it has been used as a substrate in zinc electroplating . The compound is typically dissolved in methanol and methanol/water mixtures for these processes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as C6H5CH=CHCOCH3 . This structure can be further analyzed using various spectroscopic methods such as NMR and Raman spectroscopy .
Chemical Reactions Analysis
“this compound” has been observed to participate in various chemical reactions. For example, it has been used as a substrate for glutathione transferase . It also reacts with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines .
Physical And Chemical Properties Analysis
“this compound” is a solid substance with a melting point of 39 - 41 °C and a boiling point of 260 - 262 °C . It is soluble in alcohol, benzene, chloroform, and diethyl ether, but only very slightly soluble in water .
Scientific Research Applications
Vibrational Analysis and Molecular Structure :
- Research on 3-amino-1-phenyl-2-buten-1-one, a compound structurally related to 3-Phenyl-3-buten-2-one, has involved Fourier transform infrared and Raman spectroscopy. Studies focused on the molecular structure and vibrational frequencies, utilizing density functional theory (DFT) and ab initio calculations. These methods have shown a strong intramolecular hydrogen bond in the molecule, contributing to a better understanding of its chemical properties (Raissi et al., 2006).
Electrochemical Behavior :
- Investigations into the electroadsorption of 3-buten-2-one on platinum electrodes have provided insights into its electrochemical properties. This study used voltammetric and transient techniques to explore the behavior of 3-buten-2-one in different conditions, contributing to a broader understanding of its potential applications in electrochemistry (Zinola & Castro Luna AM, 1999).
Analytical Chemistry and Sensor Development :
- A study on 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, a derivative of this compound, demonstrated its application in creating copper-selective poly(vinyl) chloride (PVC) membrane electrodes. This has implications in the development of sensors for detecting specific ions in various materials, showcasing the compound's relevance in analytical chemistry (Kopylovich et al., 2011).
Synthesis and Organic Reactions :
- The compound has been explored as a building block in organic synthesis, where its reactions with different reagents have been studied. For example, research on 1-bromo-3-buten-2-one has investigated its potential in forming aza-heterocycles and carbocycles, highlighting its versatility in synthetic chemistry (Westerlund et al., 2001).
Catalysis and Chemical Transformations :
- Studies have also been conducted on nickel-catalyzed cross-coupling reactions involving phenyl-1-butene, a compound related to this compound. These research efforts contribute to our understanding of catalysis and chemical transformations, offering insights into the development of new synthetic methods (Nagel & Nedden, 1998).
Safety and Hazards
Mechanism of Action
Target of Action
3-Phenyl-3-buten-2-one, also known as 4-Phenylbut-3-en-2-one, is a substrate for the enzyme glutathione transferase . Glutathione transferase plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds .
Mode of Action
The compound interacts with its target, glutathione transferase, by serving as a substrate for the enzyme . It undergoes a reaction with methylguanidine and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines . This reaction is facilitated by the enzyme, indicating the compound’s role in contributing to the biochemical transformations mediated by glutathione transferase .
Pharmacokinetics
Its solubility profile suggests that it is freely soluble in alcohol, benzene, chloroform, and diethyl ether, but only very slightly soluble in water and petroleum ether . This could impact its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on its interaction with glutathione transferase. By serving as a substrate for this enzyme, it contributes to the detoxification processes in the cell .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in various solvents suggests that its action could be influenced by the polarity of its environment . Furthermore, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and interaction with glutathione transferase.
Biochemical Analysis
Biochemical Properties
3-Phenyl-3-buten-2-one plays a significant role in biochemical reactions, particularly as a substrate for certain enzymes. One notable enzyme that interacts with this compound is glutathione transferase. This enzyme catalyzes the conjugation of glutathione to the compound, facilitating its detoxification and excretion from the body . Additionally, this compound reacts with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines . These interactions highlight the compound’s role in detoxification pathways and its potential as a precursor in synthetic organic chemistry.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have indicated that this compound can act as an endocrine disruptor, causing symptoms such as rash, itching, swelling, and other allergic reactions . These effects suggest that the compound can interfere with normal cellular functions and signaling pathways, leading to altered gene expression and metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can form reversible hemiketals with oxygen, and irreversible oximes with nitrogen, highlighting its reactivity with nucleophiles . Additionally, this compound serves as a substrate for glutathione transferase, which catalyzes its conjugation with glutathione, aiding in its detoxification . These interactions underscore the compound’s ability to modulate enzyme activity and influence gene expression through its reactive functional groups.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic processes . These findings highlight the importance of considering temporal effects when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound does not appear to be overtly toxic, but it has been shown to be mutagenic in several in vitro assays after S-9 activation . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects underscore the importance of careful dose selection in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its reduction to 4-phenyl-3-buten-2-ol and further metabolism to benzyl alcohol . The compound is also conjugated with glutathione by glutathione transferase, facilitating its excretion . These metabolic pathways highlight the compound’s role in detoxification and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . Studies have shown that this compound is rapidly cleared from the blood and excreted primarily through urine . These findings suggest that the compound’s transport and distribution are critical factors in its biochemical activity.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles and potential therapeutic applications.
Properties
IUPAC Name |
3-phenylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZMTSUOSTXNBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70315032 | |
| Record name | 3-Phenyl-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32123-84-5 | |
| Record name | NSC291306 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyl-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
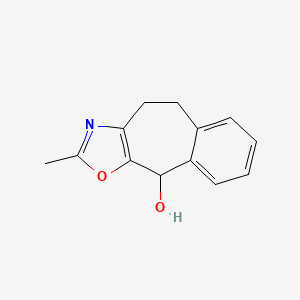
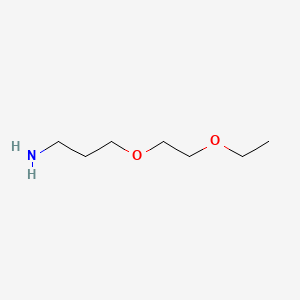


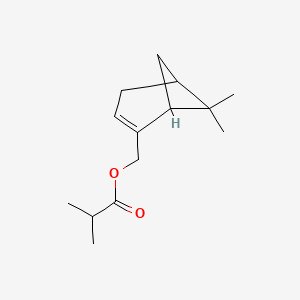
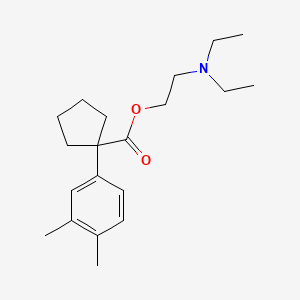
![3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1615975.png)
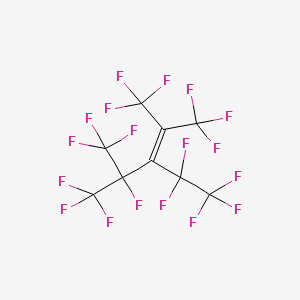
![Benzyl (S)-[4-[(aminocarbonyl)amino]-1-[[(4-nitrophenyl)amino]carbonyl]butyl]carbamate](/img/structure/B1615980.png)
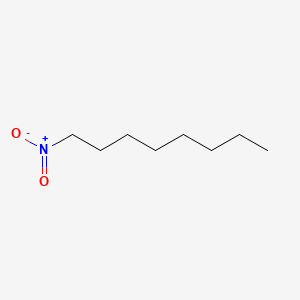
![Bicyclo[2.2.1]hept-2-en-7-one](/img/structure/B1615988.png)
